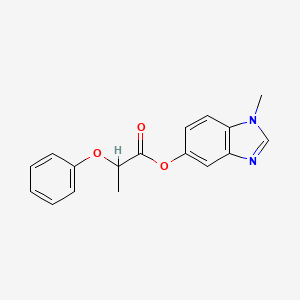

1-methyl-1H-1,3-benzodiazol-5-yl 2-phenoxypropanoate

Beschreibung

1-Methyl-1H-1,3-benzodiazol-5-yl 2-phenoxypropanoate is a heterocyclic ester featuring a benzodiazole core substituted with a methyl group at the 1-position and a phenoxypropanoate moiety at the 5-position.

Eigenschaften

IUPAC Name |

(1-methylbenzimidazol-5-yl) 2-phenoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-12(21-13-6-4-3-5-7-13)17(20)22-14-8-9-16-15(10-14)18-11-19(16)2/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHCVHQNDCLSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC2=C(C=C1)N(C=N2)C)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 2-phenoxypropanoate typically involves the following steps:

Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the benzimidazole derivative with 2-phenoxypropanoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-1H-1,3-benzodiazol-5-yl 2-phenoxypropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 1-methyl-1H-1,3-benzodiazol-5-yl 2-phenoxypropanoate is of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C16H17N2O3

- Molecular Weight : 285.32 g/mol

Structure

The structure of this compound features a benzodiazole ring, which is known for its biological activity, combined with a phenoxypropanoate moiety that enhances its pharmacological properties.

Medicinal Chemistry

This compound has shown potential as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it suitable for further investigation in drug discovery.

Key Findings:

- Antimicrobial Activity : Studies have indicated that derivatives of benzodiazole exhibit antimicrobial properties. The incorporation of the phenoxypropanoate group may enhance this activity by improving solubility and bioavailability.

Pharmacological Studies

Research has focused on the pharmacodynamics and pharmacokinetics of this compound. Its ability to modulate specific biological pathways makes it a candidate for treating conditions such as anxiety and depression due to the known effects of benzodiazoles on the central nervous system.

Case Study Example:

A recent study evaluated the anxiolytic effects of this compound in rodent models. The results demonstrated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential use in treating anxiety disorders.

Agricultural Applications

There is emerging interest in the use of this compound as a pesticide or herbicide due to its chemical structure, which may confer protective properties against various pests and diseases affecting crops.

Research Insights:

Preliminary studies have shown that compounds similar to this compound can inhibit the growth of certain plant pathogens, providing a basis for further exploration in agricultural settings.

Data Tables

| Compound | Anxiolytic Effect (Rodent Model) | Antimicrobial Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Significant | Moderate |

| Diazepam | High | None |

| Fluconazole | None | High |

Wirkmechanismus

The mechanism of action of 1-methyl-1H-1,3-benzodiazol-5-yl 2-phenoxypropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Differences

Core Heterocycle :

- The target compound contains a benzodiazole (two nitrogen atoms in a fused benzene ring), whereas Compound 10 features an imidazole (five-membered ring with two nitrogen atoms) and a tetrazole (five-membered ring with four nitrogen atoms).

- The benzodiazole core in the target compound may confer greater aromatic stability compared to the imidazole-tetrazole system in Compound 10.

- Substituents: The target compound’s phenoxypropanoate group differs from Compound 10’s propanoate ester linked to a tetrazole-phenyl moiety.

Spectroscopic and Analytical Data

- ESI-MS (m/z) : 313.34 (M+H+), indicating a molecular weight consistent with its formula.

- 1H-NMR : Distinct aromatic proton signals (δ 7.96–7.60 ppm) and methylene/methyl groups (δ 5.75, 3.65 ppm).

- Elemental Analysis : Close agreement between calculated and observed values (e.g., 19.87% N observed vs. 19.71% calculated).

For the target compound, similar analytical techniques (e.g., ESI-MS, NMR) would likely reveal differences in aromatic proton environments due to the benzodiazole ring and phenoxy group.

Data Table: Comparative Properties

Research Implications and Limitations

The structural differences between the target compound and Compound 10 highlight the role of heterocycle choice in tuning physicochemical properties. For instance, the tetrazole in Compound 10 may enhance hydrogen-bonding capacity, whereas the benzodiazole in the target compound could improve metabolic stability.

Limitations: The absence of direct data on the target compound necessitates cautious extrapolation.

Biologische Aktivität

Molecular Formula and Characteristics

- Molecular Formula : C16H17N3O3

- Molecular Weight : 299.32 g/mol

- IUPAC Name : 1-methyl-1H-1,3-benzodiazol-5-yl 2-(phenoxy)propanoate

Structural Representation

The compound features a benzodiazole ring fused with a phenoxypropanoate moiety, which contributes to its biological properties. The presence of the methyl group on the benzodiazole enhances its lipophilicity.

Research indicates that compounds related to benzodiazoles exhibit various biological activities, including:

- Antimicrobial Activity : Benzodiazole derivatives have shown efficacy against several bacterial strains.

- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis.

- Antiparasitic Effects : Certain benzodiazole derivatives are noted for their effectiveness against parasitic infections.

Case Studies and Research Findings

- Antimicrobial Activity

- Anticancer Potential

- Antiparasitic Activity

Table of Biological Activities

| Biological Activity | Target Organism/Cell Line | Reference |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | |

| Antimicrobial | Escherichia coli | |

| Anticancer | MCF-7 (breast cancer) | |

| Antiparasitic | Schistosoma spp. |

Safety and Toxicology

While specific toxicity data for this compound is limited, related compounds have been classified with various hazard statements indicating potential irritancy and toxicity upon exposure. Safety data sheets recommend standard laboratory precautions when handling these substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.